molecular formula C12H14Cl2N2O2S B14117273 C12H14Cl2N2O2S

C12H14Cl2N2O2S

Cat. No.: B14117273
M. Wt: 321.2 g/mol
InChI Key: KNOPMIUVPFCVOG-UHFFFAOYSA-N
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Description

This compound is characterized by its unique structure, which includes a dichlorobenzene ring, a carbamothioyl group, and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(ethyl(2-hydroxyethyl)carbamothioyl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with ethyl(2-hydroxyethyl)carbamothioyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 2,4-dichloro-N-(ethyl(2-hydroxyethyl)carbamothioyl)benzamide may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, industrial production may incorporate advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(ethyl(2-hydroxyethyl)carbamothioyl)benzamide: undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbamothioyl group can be reduced to form a thiol group.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as or can be used under acidic conditions.

    Reduction: Reagents such as or can be used under anhydrous conditions.

    Substitution: Nucleophiles such as or can be used in the presence of a base like .

Major Products Formed

    Oxidation: Formation of .

    Reduction: Formation of .

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Mechanism of Action

The mechanism by which 2,4-dichloro-N-(ethyl(2-hydroxyethyl)carbamothioyl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties . The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

2,4-dichloro-N-(ethyl(2-hydroxyethyl)carbamothioyl)benzamide: can be compared with other similar compounds such as:

    2,4-dichlorobenzamide: Lacks the carbamothioyl and hydroxyethyl groups, resulting in different chemical properties and biological activity.

    N-(2-hydroxyethyl)benzamide: Lacks the dichloro and carbamothioyl groups, leading to different reactivity and applications.

    2,4-dichloro-N-(methylcarbamothioyl)benzamide:

The uniqueness of 2,4-dichloro-N-(ethyl(2-hydroxyethyl)carbamothioyl)benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(1,2-dichloro-2-phenylethenyl)sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2O2S/c13-11(10-4-2-1-3-5-10)12(14)19(17,18)16-8-6-15-7-9-16/h1-5,15H,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNOPMIUVPFCVOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C(=C(C2=CC=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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